molecular formula C17H20N8O B12247945 9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12247945
M. Wt: 352.4 g/mol
InChI Key: BYXWHUCERVMOFF-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxypyrimidinyl group, and a piperazinyl group attached to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, often using piperazine and appropriate leaving groups.

    Incorporation of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is introduced through nucleophilic aromatic substitution reactions, using methoxypyrimidine derivatives and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[N-(benzol hydrazinyl)-carbonyl]quinoline
  • 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]-quinolin-3,4-dione

Uniqueness

Compared to similar compounds, 9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H20N8O

Molecular Weight

352.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H20N8O/c1-26-13-4-5-18-17(22-13)24-8-6-23(7-9-24)15-14-16(20-10-19-15)25(11-21-14)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3

InChI Key

BYXWHUCERVMOFF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

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